molecular formula C9H6Cl4N2O3 B13976621 4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide

Cat. No.: B13976621
M. Wt: 332.0 g/mol
InChI Key: IEHUSKIQMWHWKL-UHFFFAOYSA-N
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Description

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide is an organic compound with the molecular formula C9H6Cl4N2O3 and a molecular weight of 331.97 g/mol It is characterized by the presence of a nitro group and a tetrachloroethyl group attached to a benzamide core

Preparation Methods

The synthesis of 4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 1,2,2,2-tetrachloroethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The tetrachloroethyl group may also contribute to the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide can be compared with similar compounds such as:

    4-nitro-N-(1,2,2,2-trichloroethyl)benzamide: This compound has one less chlorine atom in the ethyl group, which may affect its reactivity and properties.

    4-nitro-N-(1,2,2,2-tetrachloroethyl)aniline: This compound has an aniline group instead of a benzamide group, leading to different chemical and biological properties.

    4-nitro-N-(1,2,2,2-tetrachloroethyl)benzoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H6Cl4N2O3

Molecular Weight

332.0 g/mol

IUPAC Name

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide

InChI

InChI=1S/C9H6Cl4N2O3/c10-8(9(11,12)13)14-7(16)5-1-3-6(4-2-5)15(17)18/h1-4,8H,(H,14,16)

InChI Key

IEHUSKIQMWHWKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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